molecular formula C11H11BrClN3O B1383088 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-72-5

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1383088
M. Wt: 316.58 g/mol
InChI Key: BWRVOVIOHXEHRK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Synthesis Methods : The compound has been synthesized through various methods, including bromination with phosphorus oxybromide and cyclization processes. Such methods are crucial for creating specific intermediates used in further chemical reactions and pharmaceutical applications. Notably, the synthesis method involving phosphorus oxybromide as a bromination agent is highlighted for its simplicity and efficiency in experimental operations, resulting in higher product yield and purity (Niu Wen-bo, 2011).

  • Molecular Structure Analysis : Detailed molecular structure analysis is a significant part of the research on these compounds. For instance, studies have characterized structures using various techniques like IR spectra, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction. Such detailed structural insights are crucial for understanding the compound's properties and potential applications (Li et al., 2015).

Applications in Material Science

Some studies focus on the applications of these compounds in material science, particularly in the development of new polyheterocyclic ring systems. These synthesized compounds have been evaluated for their:

  • Antibacterial Properties : Newly synthesized pyrazolo[3,4-b]pyridine-based heterocycles have demonstrated potential antibacterial properties. This aspect of research is crucial for developing new antimicrobial agents and understanding the biological interactions of these compounds (E. Abdel‐Latif et al., 2019).

  • Corrosion Inhibition : Pyrazolo[3,4-b]pyridine derivatives have been studied as potential corrosion inhibitors for mild steel. This research is essential for industrial applications, where the prevention of material degradation is critical (A. Dandia et al., 2013).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have any more specific questions, feel free to ask!


properties

IUPAC Name

3-bromo-4-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O/c12-10-9-7(4-5-14-11(9)13)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRVOVIOHXEHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=NC=C3)Cl)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

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